
2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene, focusing on six unique applications:
Organic Synthesis
2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene is widely used in organic synthesis as a building block for more complex molecules. Its bromomethyl group is highly reactive, making it a valuable intermediate in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precise molecular modifications are crucial .
Pharmaceutical Research
In pharmaceutical research, 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene serves as a precursor for the synthesis of various biologically active compounds. Its structural features allow for the introduction of functional groups that can enhance the pharmacological properties of drug candidates. This compound is instrumental in the development of new medications, particularly those targeting specific enzymes or receptors .
Material Science
This compound is also utilized in material science for the development of advanced materials. Its unique chemical properties make it suitable for the synthesis of polymers and other materials with specific characteristics. Researchers use it to create materials with enhanced thermal stability, mechanical strength, and chemical resistance, which are essential for various industrial applications .
Environmental Chemistry
In environmental chemistry, 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene is used to study the degradation and transformation of pollutants. Its reactivity allows scientists to investigate the pathways through which harmful substances break down in the environment. This research is crucial for developing strategies to mitigate pollution and protect ecosystems .
Chemical Biology
Chemical biology applications of this compound involve its use as a probe to study biological systems. By incorporating 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene into biomolecules, researchers can track and analyze biological processes at the molecular level. This approach helps in understanding the mechanisms of diseases and developing targeted therapies.
Catalysis Research
In catalysis research, 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene is employed as a ligand or catalyst precursor. Its ability to form stable complexes with metals makes it valuable in the development of catalytic systems for various chemical reactions. These catalytic systems are essential for efficient and sustainable chemical processes in both academic and industrial settings.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(bromomethyl)-1,2-dichloro-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXFVIUEJUUQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CBr)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide](/img/structure/B2663849.png)
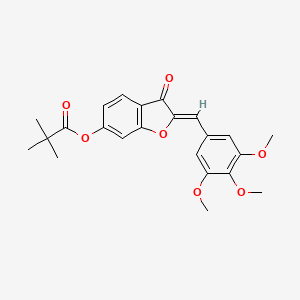
![N-Methyl-1-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2663852.png)
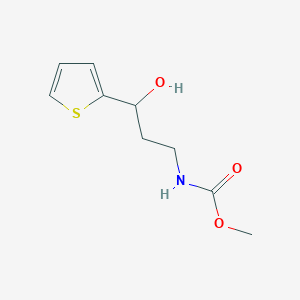
![2-Benzyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2663855.png)
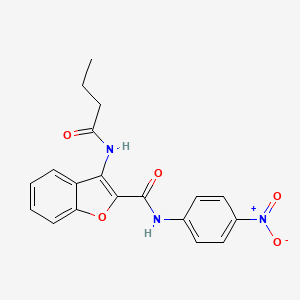
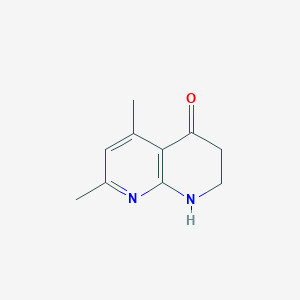

![2-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]aniline](/img/structure/B2663863.png)
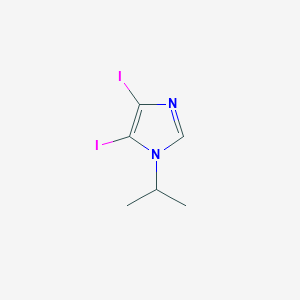
![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2663866.png)
![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B2663867.png)
![2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide](/img/structure/B2663869.png)